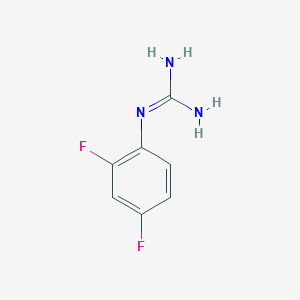

N-(2,4-difluorophenyl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)guanidine or similar guanidine derivatives can be achieved through various methods. One such method involves a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Molecular Structure Analysis

The molecular weight of “this compound” is 185.17 g/mol . The InChI code for the compound is 1S/C8H8F2N4/c9-6-2-1-5 (7 (10)3-6)4-13-14-8 (11)12/h1-4H, (H4,11,12,14)/b13-4+ .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 185.17 g/mol . It has a complex structure with 13 heavy atoms . The compound’s exact mass and monoisotopic mass are 185.07645362 g/mol .

Wissenschaftliche Forschungsanwendungen

Biological Activities and Therapeutic Applications

N-(2,4-difluorophenyl)guanidine, as a derivative of guanidine compounds, has been found to have significant biological activities and therapeutic uses. Guanidine compounds, including those incorporating arginine, have been developed for potential drugs acting on the central nervous system, as anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as in cosmetics. These developments emphasize the new mechanisms of pharmacological action of guanidine derivatives (Sa̧czewski & Balewski, 2013).

Coordination Chemistry and Catalytic Processes

Amidines and guanidines, including this compound, have shown varied coordination modes at metals from across the periodic table. They have been increasingly applied in catalytic processes. The evolution of these compounds since the 1980s has led to sophisticated substitution about their common ligand framework to address specific problems in various fields of chemistry (Coles, 2006).

Synthesis and Chemical Applications

This compound is part of the versatile functional group of guanidines, which have found application in a diversity of biological activities. Advances in the synthesis of guanidines, including methods such as metal-mediated catalytic addition of amines to carbodiimides, have opened avenues for their application in medicinal chemistry, organometallic and coordination chemistry, and organic synthesis (Alonso-Moreno et al., 2014).

Role in Medicinal Chemistry and Drug Design

The guanidine group, integral to this compound, is significant in medicinal chemistry. Guanidine-containing molecules, due to their diverse chemical, biochemical, and pharmacological properties, are crucial in the design and development of novel drugs. They have applications as CNS agents, anti-inflammatory agents, inhibitors of various enzymes, antithrombotic, antidiabetic, and chemotherapeutic agents, as well as in transporters and vectors (Sa̧czewski & Balewski, 2009).

Application in Anion Recognition and Electrochemistry

The guanidine unit, as found in this compound, can act as a binding site for anions. Studies on compounds like 2-arylamino-1,3-diaza[3]ferrocenophane, which incorporate the guanidine unit, have shown unique electrochemical behaviors, such as recognition of various anions. This finding is significant for developing molecular probes and understanding redox-ratiometric measurements (Sola et al., 2011).

Wirkmechanismus

Target of Action

N-(2,4-difluorophenyl)guanidine, also known as 1-(2,4-difluorophenyl)guanidine, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 . Nav1.7 is a key player in pain signaling, making it a primary target of this compound .

Mode of Action

The compound this compound interacts with its target, the Nav1.7 channel, by binding to it and inhibiting its function . This inhibition prevents the propagation of pain signals, leading to an analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pain signaling pathway. By inhibiting the Nav1.7 channel, the compound disrupts the transmission of pain signals, thereby affecting the overall pain perception .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain signaling. By inhibiting the Nav1.7 channel, the compound prevents the propagation of these signals, resulting in an analgesic effect .

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCVLAFKKDYJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate](/img/structure/B2563171.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2563172.png)

![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)

![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)

![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)